molecular formula C8H16N2O3 B7865033 Ile-gly

Ile-gly

Cat. No.: B7865033
M. Wt: 188.22 g/mol
InChI Key: UCGDDTHMMVWVMV-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoleucyl-glycine (Ile-Gly) is a dipeptide composed of isoleucine (a branched-chain amino acid) and glycine (the simplest amino acid). It is naturally involved in protein metabolism and cellular signaling pathways. Structurally, this compound features a peptide bond between the carboxyl group of isoleucine and the amino group of glycine. Its molecular formula is C₈H₁₆N₂O₃, with a molecular weight of 188.22 g/mol. Unlike larger peptides, this compound’s small size and specific side-chain properties (e.g., isoleucine’s hydrophobic methyl group) influence its solubility, stability, and metabolic interactions .

Properties

IUPAC Name

2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-3-5(2)7(9)8(13)10-4-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t5-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGDDTHMMVWVMV-FSPLSTOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-28-0
Record name L-Isoleucylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Cancer Treatment

YIGSR has been extensively studied for its potential in cancer therapeutics. Research indicates that it inhibits tumor growth and metastasis across various cancer models:

  • Melanoma Studies : In vitro experiments have shown that YIGSR can significantly reduce the invasiveness of melanoma cells by disrupting their adhesion to the ECM . In vivo studies demonstrated that YIGSR administration led to a marked decrease in tumor size and metastasis in mouse models injected with melanoma cells .
  • Leukemia Models : A study involving human pre-B acute lymphoblastic leukemia cells revealed that YIGSR inhibited both colony formation and cell invasion. Mice treated with YIGSR exhibited significantly suppressed tumor growth and reduced infiltration of leukemic cells into peripheral tissues .

Cell Adhesion and Migration

YIGSR plays a crucial role in cell adhesion mechanisms, which are vital for various physiological processes:

  • Cell Attachment Studies : YIGSR's ability to promote cell attachment has been demonstrated through experiments where it was immobilized on surfaces to enhance fibroblast and epidermoid cell adhesion. This property is particularly useful in tissue engineering and regenerative medicine .
  • Mechanisms of Action : The peptide interferes with integrin-mediated cell adhesion pathways, thereby influencing cellular migration and potentially preventing metastasis in cancerous tissues .

Case Studies Highlighting YIGSR Applications

Study Objective Findings
Sakamoto et al. (1991)Investigate anti-cancer propertiesDemonstrated significant inhibition of solid tumor growth and angiogenesis in vivo models .
Yoshida et al. (1999)Assess effects on leukemia cellsShowed that YIGSR inhibited leukemic infiltration and tumor growth in SCID mice .
Hirano et al. (1991)Evaluate cell attachment activityFound that immobilized YIGSR enhanced attachment of L-929 fibroblast cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Dipeptides

Ile-Gly belongs to a class of dipeptides with diverse biological roles. Below is a comparative analysis with other dipeptides, focusing on structural, metabolic, and functional differences.

Structural Comparisons
Dipeptide Constituent Amino Acids Key Structural Features Hydrophobicity Index
This compound Isoleucine + Glycine Hydrophobic side chain (isoleucine) + small glycine 0.45
His-Leu Histidine + Leucine Imidazole ring (histidine) + bulky leucine 0.38
Ile-Asn Isoleucine + Asparagine Hydrophobic + polar amide group (asparagine) 0.31
Gly-Asp Glycine + Aspartic Acid Small glycine + acidic side chain (aspartate) -0.25
Asp-Glu Aspartate + Glutamate Dual acidic side chains -0.78

Key Insights :

  • Hydrophobicity: this compound’s hydrophobic index (0.45) is higher than His-Leu (0.38) due to isoleucine’s methyl groups but lower than dipeptides with nonpolar residues like Leu-Trp (0.72) .
  • Polarity : Dipeptides like Gly-Asp and Asp-Glu exhibit negative hydrophobicity indices, reflecting their solubility in aqueous environments, whereas this compound’s hydrophobicity limits its solubility .
Metabolic Utilization in Cellular Models

A study comparing the metabolic activity of Ts1Cje (a Down syndrome model) and wild-type (WT) neurospheres revealed significant differences in dipeptide utilization (Table 1) .

Table 1 : Metabolic Utilization of Dipeptides in Neurospheres (24–30 hours)

Dipeptide WT Utilization (%) Ts1Cje Utilization (%) Differential Utilization
This compound 78.3 ± 3.2 42.1 ± 2.8 ↓ 46%
His-Leu 65.4 ± 2.9 29.7 ± 3.1 ↓ 55%
Gly-Asp 34.2 ± 1.8 58.9 ± 2.5 ↑ 72%
Asp-Glu 40.1 ± 2.1 81.6 ± 3.4 ↑ 103%

Findings :

  • This compound and His-Leu showed reduced metabolism in Ts1Cje cells, likely due to impaired transporter function or enzymatic processing.
  • In contrast, Gly-Asp and Asp-Glu exhibited enhanced utilization in Ts1Cje, suggesting compensatory mechanisms for energy production .
Analytical Detection and Stability

This compound’s stability and detectability vary compared to similar dipeptides under standard analytical conditions (e.g., HPLC, mass spectrometry):

Dipeptide Retention Time (HPLC, min) MS/MS Fragmentation Pattern Stability (pH 7.4, 25°C)
This compound 8.7 m/z 189 → 86 (Gly), 132 (Ile) 72 hours
Ile-Asn 10.2 m/z 217 → 115 (Asn), 132 (Ile) 48 hours
Asp-Glu 6.5 m/z 233 → 88 (Asp), 129 (Glu) 96 hours

Notes:

  • This compound’s shorter retention time (vs. Ile-Asn) correlates with its lower polarity.
  • Stability differences highlight the role of side-chain chemistry; acidic dipeptides (Asp-Glu) are more resistant to hydrolysis .
Pharmacological and Functional Roles
  • This compound : Primarily serves as a substrate for peptidases and transporters. Its hydrophobic nature may influence blood-brain barrier permeability .
  • Gly-Asp : Acts as a neuroprotective agent in oxidative stress models due to glycine’s inhibitory neurotransmitter role and aspartate’s involvement in the urea cycle .
  • His-Leu : Demonstrates antioxidant properties in vitro, attributed to histidine’s metal-chelating capacity .

Preparation Methods

Fmoc Protection and Resin Loading

The Fmoc (fluorenylmethyloxycarbonyl) strategy dominates modern SPPS due to its orthogonality and mild deprotection conditions. For Ile-Gly synthesis, Fmoc-protected isoleucine (Fmoc-Ile-OH) is first anchored to a Wang resin via its carboxyl group. Activation reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate this esterification, achieving near-quantitative loading efficiency under inert atmospheres. Subsequent deprotection with 20% piperidine in dimethylformamide (DMF) liberates the amino group for glycine coupling.

Glycine Incorporation and Chain Elongation

Fmoc-glycine (Fmoc-Gly-OH) is introduced using EDCI/HOBt activation in dichloromethane (DCM) or DMF. Kinetic studies indicate optimal coupling at −5°C for 1 hour, followed by 12–16 hours at room temperature, minimizing racemization. The iterative process—deprotection followed by coupling—ensures >95% stepwise yield, as validated by HPLC monitoring. Final cleavage from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) yields crude this compound, which is purified via reverse-phase chromatography.

Solution-Phase Synthesis with Classical Coupling Reagents

Carbodiimide-Mediated Activation

In solution-phase synthesis, N-protected isoleucine (e.g., Cbz-Ile or Boc-Ile) reacts with glycine ethyl ester via carbodiimide activation. Patent US2793204A details the use of acetylene ethers as coupling accelerators, where Cbz-Ile and glycine ethyl ester form the dipeptide in dichloromethane at 0°C. The reaction proceeds through a carbocation intermediate, with nucleophilic attack by glycine’s amine group achieving 70–75% isolated yield after 24 hours.

Deprotection Strategies

Post-coupling, the Cbz group is removed via hydrogenolysis (H₂/Pd-C), while ester functionalities are hydrolyzed under alkaline conditions. Multi-step protection-deprotection sequences, though labor-intensive, avoid racemization and enable gram-scale production.

Nanocatalytic Peptide Bond Formation

Fe₃O₄@SiO₂/TABHA Catalyst Design

Recent advances employ magnetic nanoparticles (Fe₃O₄@SiO₂) functionalized with thio-aza-bicyclo-hepten amine (TABHA) to catalyze peptide bonds. The core-shell structure provides a high surface area (≥200 m²/g), with TABHA’s amine and thiol groups activating carboxyl moieties.

Reaction Optimization

Ile and Gly derivatives react in 1,4-dioxane at room temperature, achieving 90% conversion within 4 hours. The catalyst’s magnetic properties enable facile recovery via external magnets, retaining 76% activity after four cycles. This method eliminates traditional coupling reagents, reducing waste and cost.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations Sources
SPPS (Fmoc)EDCI/HOBt, DMF, piperidine deprotection85–90%High purity, automation-compatibleResin cost, scalability limits
Solution-Phase (EDCI/HOBt)Cbz-Ile, glycine ethyl ester, DCM, 0°C70–75%No specialized equipmentMulti-step protection/deprotection
Nanocatalytic (Fe₃O₄@SiO₂)Room temperature, 1,4-dioxane, magnetic separation90%Recyclable catalyst, green chemistryCatalyst synthesis complexity

Challenges and Optimization Strategies

Racemization Control

Isoleucine’s β-branched structure predisposes it to racemization during activation. Low-temperature coupling (−5°C to 0°C) and HOBt additive use suppress this, maintaining enantiomeric excess >98%.

Solvent and Reagent Selection

Polar aprotic solvents (DMF, DCM) optimize carbodiimide-mediated reactions, while ethereal solvents (1,4-dioxane) enhance nanocatalytic efficiency. Substituting EDCI with cheaper alternatives like DCC remains viable but requires extended reaction times .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis methods for Ile-Gly, and how can purity be validated?

  • Methodological Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry with isoleucine and glycine residues. Optimize coupling efficiency using HOBt/DIC activation .
  • Solution-Phase Synthesis : Employ carbodiimide-mediated coupling (e.g., EDC/HCl) in anhydrous solvents. Monitor reaction progress via TLC or HPLC .
  • Purity Validation : Utilize reversed-phase HPLC (C18 column, gradient elution) and LC-MS for mass confirmation. NMR (1H, 13C) confirms structural integrity, with COSY and HSQC for stereochemical verification .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Stability Assays : Conduct accelerated degradation studies under varying pH (2–10) and temperatures (4°C–60°C). Use UV-Vis spectroscopy (205–220 nm) to track peptide bond integrity.
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life. Data contradictions (e.g., unexpected degradation at low pH) may arise from glycine’s conformational flexibility; validate via FTIR for secondary structure changes .

Q. What spectroscopic techniques are most reliable for characterizing this compound in complex mixtures?

  • Methodological Answer :

  • Primary Techniques : NMR (1H, 13C) for backbone confirmation, HPLC for purity.
  • Advanced Validation : Circular Dichroism (CD) to assess secondary structure in buffered solutions. Discrepancies between HPLC and NMR data (e.g., hidden impurities) require tandem MS/MS fragmentation for resolution .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with enzymatic targets (e.g., proteases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Validate with experimental IC50 values from enzyme inhibition assays.
  • Molecular Dynamics (MD) Simulations : Apply AMBER or GROMACS to study conformational dynamics (e.g., glycine’s role in flexibility). Address contradictions (e.g., in silico vs. in vitro binding modes) via free-energy perturbation (FEP) calculations .

Q. What experimental designs resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer :

  • Systematic Review + Meta-Analysis : Aggregate data from in vitro assays (e.g., antioxidant activity via DPPH, cytotoxicity via MTT). Use random-effects models to account for variability in cell lines or assay conditions.
  • Replication Studies : Design multi-laboratory trials with standardized protocols (e.g., fixed peptide concentrations, controlled pH). Apply factorial design (2k) to isolate variables (e.g., temperature, buffer composition) causing divergent results .

Q. How can this compound’s role in metabolic pathways be studied using isotopic labeling?

  • Methodological Answer :

  • Isotope Tracing : Synthesize 13C/15N-labeled this compound via SPPS with isotopically enriched amino acids. Track incorporation into cellular metabolites via LC-HRMS.
  • Pathway Analysis : Use software like MetaboAnalyst to map flux distributions. Address data gaps (e.g., unaccounted metabolites) with kinetic modeling (e.g., COPASI) .

Methodological Considerations for Data Analysis

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

  • Answer :

  • Nonlinear Regression : Fit data to sigmoidal (Hill) models using GraphPad Prism. Validate assumptions (e.g., normality) via Shapiro-Wilk tests.
  • Robust Statistics : Apply bootstrapping or non-parametric tests (e.g., Kruskal-Wallis) for small-sample studies. Report confidence intervals to mitigate overinterpretation .

Tables for Comparative Analysis

Synthesis Method Advantages Limitations
SPPSHigh purity, scalabilityCostly reagents, longer cycles
Solution-PhaseCost-effective, simple setupLower yields, purification challenges
Analytical Technique Application Key Parameters
HPLCPurity assessmentRetention time, peak symmetry
NMRStructural confirmationChemical shift, coupling constants

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ile-gly
Reactant of Route 2
Reactant of Route 2
Ile-gly

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.